3-Piperidin-4-ylmethyl-phenol hydrochloride
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-$$d_6$$):
- Phenolic protons resonate as a singlet at δ 9.8–10.2 ppm due to deshielding from the electronegative oxygen.
- Piperidine N–H⁺ protons appear as broad singlets at δ 2.8–3.2 ppm , while methylene bridge protons (Ar–CH₂–N) show coupling at δ 3.6–3.8 ppm .
- Piperidine ring protons exhibit multiplet splitting between δ 1.4–1.9 ppm (axial H) and δ 2.5–2.7 ppm (equatorial H).
¹³C NMR (100 MHz, DMSO-$$d_6$$):
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry (MS)
The molecular ion peak $$[M]^+$$ is observed at m/z 227.73 (C₁₂H₁₈ClNO), with fragmentation patterns showing loss of HCl ($$-36.46 \, \text{Da}$$) and subsequent cleavage of the methylene bridge.
Tautomeric Forms and Protonation State Dynamics
The compound exists predominantly in its zwitterionic form in the solid state, with the piperidine nitrogen protonated (N–H⁺) and the phenolic oxygen deprotonated (O⁻). However, in aqueous solution, pH-dependent equilibria arise:
- At pH < 4 : Phenolic O–H remains protonated, and piperidine N is fully protonated (cationic form).
- At pH 4–9 : Phenol deprotonates ($$pK_a \approx 10$$), forming a neutral species with a protonated piperidine.
- At pH > 10 : Piperidine deprotonates ($$pK_a \approx 11$$), yielding an anionic phenol and neutral piperidine.
Table 2: Protonation states vs. pH
| pH Range | Piperidine State | Phenol State | Dominant Form |
|---|---|---|---|
| <4 | N–H⁺ | O–H | Cationic |
| 4–9 | N–H⁺ | O⁻ | Zwitterionic |
| >10 | N | O⁻ | Anionic |
Comparative Analysis of Piperidine Substituent Configurations
The position of the piperidine substituent significantly impacts molecular geometry and intermolecular interactions:
Table 3: Substituent configuration effects
Properties
IUPAC Name |
3-(piperidin-4-ylmethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c14-12-3-1-2-11(9-12)8-10-4-6-13-7-5-10;/h1-3,9-10,13-14H,4-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBDJCORYMHEKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC(=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588783 | |
| Record name | 3-[(Piperidin-4-yl)methyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782504-72-7 | |
| Record name | 3-[(Piperidin-4-yl)methyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-4-ylmethyl-phenol hydrochloride typically involves the reaction of piperidine with phenol derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 3-Piperidin-4-ylmethyl-phenol hydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-Piperidin-4-ylmethyl-phenol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Piperidin-4-ylmethyl-phenol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and pathways.
Medicine: Studied for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Piperidin-4-ylmethyl-phenol hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Features :
- Piperidine Core : A six-membered saturated ring with one nitrogen atom.
- Hydrochloride Salt : Improves stability and bioavailability.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs and their differences:
*Calculated based on analogous structures.
Physicochemical Properties
- Solubility: The phenol group in 3-Piperidin-4-ylmethyl-phenol HCl increases water solubility compared to non-polar analogs like 4-(2,3-dimethylphenoxy)piperidine HCl .
- Stability : Hydrochloride salts generally exhibit higher thermal stability than free bases. For example, (3S,4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-phenylpiperidine HCl has a melting point of 175–177°C, suggesting similar stability for the target compound .
- Reactivity: Phenolic hydroxyl groups may participate in oxidation reactions, necessitating storage under inert conditions, unlike methoxy-substituted analogs .
Pharmacological and Toxicological Profiles
- CNS Activity : Piperidine derivatives often target sigma or opioid receptors. For instance, N-Methyl-4-phenyl-4-carbethoxypiperidine HCl (Pethidine) is an opioid analgesic, highlighting the pharmacological versatility of this scaffold .
- Toxicity: Phenol-containing compounds may exhibit higher acute toxicity (e.g., irritation, CNS depression) compared to methoxy or methyl-substituted analogs .
- Regulatory Status : Compounds like 4-(Diphenylmethoxy)piperidine HCl are regulated under EPA and ATSDR guidelines, suggesting similar regulatory scrutiny for the target compound .
Biological Activity
3-Piperidin-4-ylmethyl-phenol hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biological research. It is characterized by its unique piperidine structure, which is substituted at the 4-position with a phenolic group. This structural configuration contributes to its diverse biological activities, particularly in neuropharmacology and proteomics.
- Molecular Formula : C₁₂H₁₈ClNO
- Molecular Weight : 227.73 g/mol
- CAS Number : 782504-72-7
The compound exhibits reactivity due to both the phenolic hydroxyl group and the piperidine nitrogen, allowing it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
The biological activity of 3-Piperidin-4-ylmethyl-phenol hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of neurotransmitter receptors and enzymes, which could lead to various pharmacological effects. The exact pathways involved are still under investigation but are believed to include:
- Neurotransmitter System Interaction : Potential effects on mood and cognition.
- Enzyme Modulation : Influencing metabolic pathways relevant to disease processes.
Neuropharmacological Effects
Research indicates that 3-Piperidin-4-ylmethyl-phenol hydrochloride may exhibit significant neuropharmacological properties. It has been implicated in studies focusing on mood disorders, where it shows promise as a candidate for therapeutic applications. The compound's ability to interact with neurotransmitter systems suggests potential benefits in treating conditions like depression and anxiety.
Antimicrobial Properties
In addition to its neuropharmacological potential, this compound has also been studied for its antimicrobial activities. Various derivatives of piperidine compounds have demonstrated antibacterial and antifungal properties against a range of pathogens. For instance:
| Compound | Activity | MIC (mg/mL) | Target Organisms |
|---|---|---|---|
| 3-Piperidin-4-ylmethyl-phenol hydrochloride | Antibacterial | 0.0039 - 0.025 | S. aureus, E. coli |
| Other Piperidine Derivatives | Antifungal | 3.125 - 100 | C. albicans |
These findings suggest that 3-Piperidin-4-ylmethyl-phenol hydrochloride could be explored further for its potential as an antimicrobial agent .
Case Studies and Research Findings
- Neuropharmacology Study : A study examined the effects of various piperidine derivatives on neurotransmitter systems, highlighting that compounds similar to 3-Piperidin-4-ylmethyl-phenol hydrochloride showed enhanced activity in modulating serotonin receptors, which are critical in mood regulation.
- Antimicrobial Activity Assessment : In vitro tests revealed that derivatives of piperidine exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing complete inhibition of growth at low concentrations .
Q & A
Basic Research Questions
Q. What are the standard synthesis routes for 3-Piperidin-4-ylmethyl-phenol hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, piperidine derivatives are often prepared by reacting piperidine precursors with phenolic components under alkaline conditions (e.g., using triethylamine as a base) . Optimization strategies include:
- Catalyst selection : Transition metal catalysts (e.g., Pd) for cross-coupling reactions.
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility.
- Purification : Column chromatography or recrystallization to isolate high-purity products .
Q. What safety protocols are critical when handling 3-Piperidin-4-ylmethyl-phenol hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and NIOSH-approved respirators to prevent inhalation of dust/aerosols .
- Ventilation : Use fume hoods to minimize airborne exposure during synthesis or weighing.
- Spill management : Contain spills with inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
Q. How should researchers characterize the purity and structural integrity of 3-Piperidin-4-ylmethyl-phenol hydrochloride?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (≥98%) and identify impurities .
- Spectroscopy :
- NMR : Compare H/C NMR shifts with computational predictions (e.g., DFT) to confirm regiochemistry .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) .
- Thermal analysis : DSC to evaluate melting point consistency and polymorphic stability .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for 3-Piperidin-4-ylmethyl-phenol hydrochloride?
- Methodological Answer :
- Cross-validation : Use 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals and confirm spatial arrangements .
- Computational refinement : Adjust solvent parameters (e.g., PCM models) in DFT calculations to better match experimental NMR shifts .
- X-ray crystallography : Resolve absolute configuration ambiguities by growing single crystals in mixed solvents (e.g., ethanol/water) .
Q. What strategies are effective in optimizing regioselectivity during the functionalization of the piperidine ring in this compound?
- Methodological Answer :
- Directing groups : Introduce temporary substituents (e.g., sulfonyl groups) to steer electrophilic attacks to specific positions .
- Catalytic control : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective modifications.
- Computational screening : Pre-screen reaction pathways via DFT to identify transition states with lower activation barriers .
Q. How do solvent polarity and temperature gradients influence the crystallization behavior of 3-Piperidin-4-ylmethyl-phenol hydrochloride?
- Methodological Answer :
- Solvent screening : Test binary solvent systems (e.g., ethanol/ethyl acetate) to modulate solubility and nucleation kinetics.
- Cooling rates : Slow cooling (0.5°C/min) promotes larger, purer crystals by reducing defect formation .
- In-situ monitoring : Use PAT (Process Analytical Technology) tools like FBRM (Focused Beam Reflectance Measurement) to track crystal growth dynamics .
Q. What mechanistic insights explain unexpected byproduct formation during the hydrochlorination step of this compound?
- Methodological Answer :
- Intermediate trapping : Quench reactions at timed intervals and analyze intermediates via LC-MS to identify competing pathways (e.g., over-alkylation) .
- Kinetic studies : Vary HCl stoichiometry and monitor reaction progress via in-situ IR to detect acid-catalyzed side reactions.
- Isolation of byproducts : Purify via preparative TLC and characterize structures to propose competing mechanisms (e.g., Friedel-Crafts alkylation) .
Q. How can computational chemistry tools (e.g., DFT) predict reaction pathways for novel derivatives of 3-Piperidin-4-ylmethyl-phenol hydrochloride?
- Methodological Answer :
- Reaction modeling : Use DFT (e.g., B3LYP/6-31G**) to calculate activation energies for proposed pathways (e.g., nucleophilic vs. electrophilic attacks) .
- Transition state analysis : Identify steric/electronic barriers using NCI (Non-Covalent Interaction) plots.
- Validation : Correlate computational predictions with experimental yields (e.g., Hammett plots for substituent effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

